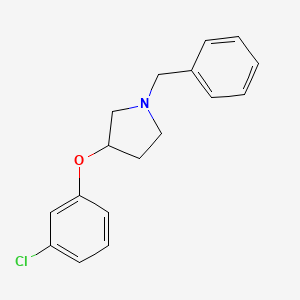

1-Benzyl-3-(3-chlorophenoxy)pyrrolidine

Description

1-Benzyl-3-(3-chlorophenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 3-chlorophenoxy substituent at the 3-position. The 3-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other substituents.

Properties

CAS No. |

95575-73-8 |

|---|---|

Molecular Formula |

C17H18ClNO |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

1-benzyl-3-(3-chlorophenoxy)pyrrolidine |

InChI |

InChI=1S/C17H18ClNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2 |

InChI Key |

FGKOBXARGJKZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1OC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl) result in lower yields compared to electron-donating groups (e.g., 4-methoxyphenyl) due to steric hindrance and electronic effects .

- Bulky substituents like trimethylsilyloxy (TMS-O) require careful chromatographic separation, whereas Boc-protected amines offer higher purity and crystallinity .

Physicochemical Properties

Substituents profoundly influence physical properties such as solubility, melting point, and optical activity:

Key Observations :

- Crystalline derivatives (e.g., Boc-protected compounds) exhibit higher melting points and defined optical activity, making them suitable for stereoselective applications .

- Oily products (e.g., TMS-O derivatives) lack crystallinity, complicating purification but offering flexibility in liquid-phase reactions .

Functional Group Reactivity

The 3-chlorophenoxy group in the target compound differs from analogs in terms of electronic and steric profiles:

- Chlorophenoxy vs. However, the chlorine atom may participate in halogen bonding or nucleophilic aromatic substitution .

- Boc-amino vs. Chlorophenoxy: Boc-amino derivatives are stable intermediates for peptide synthesis, whereas chlorophenoxy groups may serve as leaving groups or pharmacophores in drug design .

- Bromoethyl Substituents: Bromine in 1-Benzyl-3-(2-bromoethyl)pyrrolidine enables alkylation reactions, contrasting with the inert nature of chlorophenoxy under similar conditions .

Structural and Thermochemical Considerations

highlights that pyrrolidine borane complexes exhibit shorter B–N bonds compared to piperidine analogs, suggesting higher ring strain in pyrrolidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.